3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.
Mode of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.
Result of Action
Given the anti-tb activity of some imidazo[1,2-a]pyridine analogues , it is possible that this compound may also exhibit similar effects.
Preparation Methods
The synthesis of 3-Bromo-6-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate bromoketone under specific reaction conditions. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Bromo-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidants like TBHP and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-6-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is used to study the interaction of imidazo[1,2-a]pyridine derivatives with biological targets.
Material Science: Due to its structural properties, it is also explored in the development of new materials.
Comparison with Similar Compounds
3-Bromo-6-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
3-bromo-6-methoxyimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKGTJSQIUIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2Br)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726249 | |
Record name | 3-Bromo-6-methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044733-59-6 | |
Record name | 3-Bromo-6-methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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